molecular formula C6H5NO3 B1142082 2-oxo-2-(1H-pyrrol-3-yl)acetic Acid CAS No. 117954-76-4

2-oxo-2-(1H-pyrrol-3-yl)acetic Acid

Cat. No.: B1142082
CAS No.: 117954-76-4
M. Wt: 139.11
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-(1H-pyrrol-3-yl)acetic acid is a compound that features a pyrrole ring substituted with an oxo group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid typically involves the reaction of pyrrole derivatives with acetic acid or its derivatives under specific conditions. One common method involves the use of pyrrole-3-carboxylic acid as a starting material, which is then subjected to oxidation to introduce the oxo group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(1H-pyrrol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

2-oxo-2-(1H-pyrrol-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for biological pathways involving pyrrole derivatives.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxo-2-(1H-pyrrol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group and the pyrrole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrole-2-carboxylic acid
  • Pyrrole-3-carboxylic acid
  • Indole-2-carboxylic acid
  • Indole-3-carboxylic acid

Uniqueness

2-oxo-2-(1H-pyrrol-3-yl)acetic acid is unique due to the presence of both an oxo group and an acetic acid moiety on the pyrrole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-oxo-2-(1H-pyrrol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5(6(9)10)4-1-2-7-3-4/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFKIZNNZWWHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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